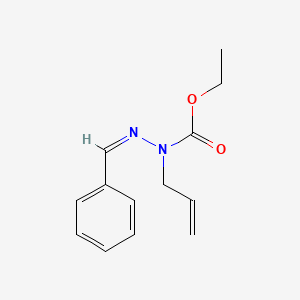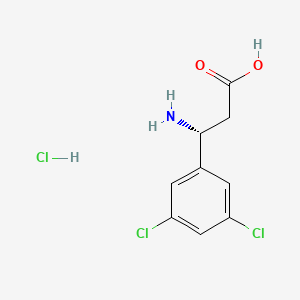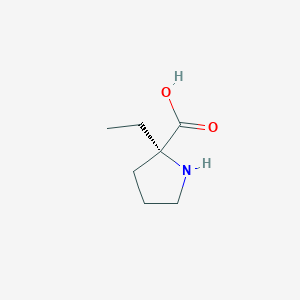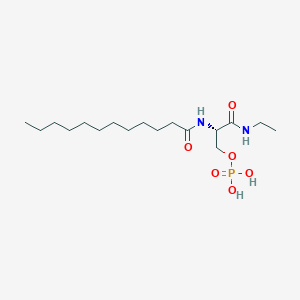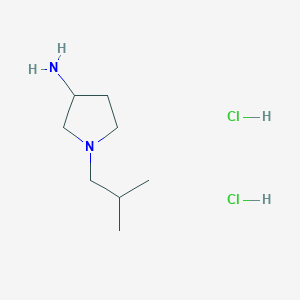
1-Isobutylpyrrolidin-3-ylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutylpyrrolidin-3-ylamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of an isobutyl group attached to the pyrrolidine ring, which enhances its pharmacological properties.
Preparation Methods
The synthesis of 1-Isobutylpyrrolidin-3-ylamine dihydrochloride typically involves the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the isobutyl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
1-Isobutylpyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutylpyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling .
Comparison with Similar Compounds
1-Isobutylpyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the isobutyl group, has different pharmacological properties and is less potent.
Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in different medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H |
InChI Key |
RFICWJOZWCOIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
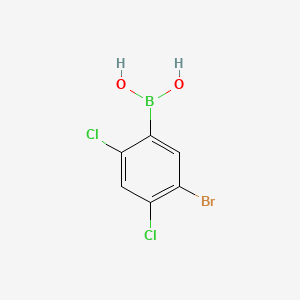

![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)

